molecular formula C7H12ClN3 B15217325 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride

Cat. No.: B15217325
M. Wt: 173.64 g/mol
InChI Key: ZTDGYHHQKXAVQD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepine ring. Its molecular formula is C₇H₁₁N₃·HCl (molecular weight: 173.64 g/mol) . The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. This compound and its derivatives are notable for diverse biological activities, including respiratory syncytial virus (RSV) polymerase inhibition and ROS1 kinase inhibition .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-3-8-6-7-2-4-9-10(7)5-1;/h2,4,8H,1,3,5-6H2;1H

InChI Key

ZTDGYHHQKXAVQD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC=NN2C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride typically involves the following steps:

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate, and the implementation of efficient reaction conditions, such as high-temperature cycloaddition and selective reduction, ensure the feasibility of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .

Scientific Research Applications

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The core structure allows for extensive derivatization. Key analogues and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound None (base structure + HCl) C₇H₁₁N₃·HCl 173.64 High solubility, stable salt form RSV polymerase inhibition
2-(4-Bromophenyl)-7-hydroxy-... 4-Bromophenyl, hydroxyl C₁₄H₁₄BrN₃O₂ 344.19 Decomposes at 230°C, white solid Preclinical schizophrenia models (structural similarity)
2-Methyl derivative (dihydrochloride) Methyl at position 2 C₈H₁₃N₃·2HCl 224.13 Higher solubility (di-HCl salt) ROS1 inhibition
N-Benzamide derivative (Compound 25) Benzamide at position 2 C₁₃H₁₅N₃O·HCl 257.1 Colorless oil, NMR-confirmed structure RSV polymerase inhibition (EC₅₀ = 0.8 μM)
2-Phenyl derivative Phenyl at position 2 C₁₃H₁₅N₃ 213.28 Neutral form, lower solubility Not reported (structural intermediate)

Notes:

  • Substituent Impact: Electron-withdrawing groups (e.g., bromophenyl) increase molecular weight and may enhance binding affinity to hydrophobic enzyme pockets .
  • Salt Forms: Dihydrochloride salts (e.g., 2-methyl derivative) exhibit superior solubility compared to mono-HCl or neutral forms .
Antiviral Activity
  • RSV Inhibition: The benzamide derivative (Compound 25) demonstrated potent RSV polymerase inhibition (EC₅₀ = 0.8 μM) due to its non-nucleoside binding mechanism . In contrast, the unsubstituted target compound showed weaker activity, highlighting the importance of the benzamide moiety .
  • ROS1 Inhibition : 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride is patented as a ROS1 kinase inhibitor, with IC₅₀ values <100 nM in cellular assays .
Anticancer Activity

Key Observations :

  • Microwave Synthesis reduces reaction times (e.g., 6 hours → 30 minutes) and improves yields compared to traditional reflux methods .
  • Protecting Groups : tert-Butyl carbamate intermediates are critical for selective functionalization .

Biological Activity

5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride is C7H13Cl2N3C_7H_{13}Cl_2N_3 with a molecular weight of approximately 210.10 g/mol. The compound features a bicyclic structure that is characteristic of pyrazolo[1,5-a][1,4]diazepines.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, studies indicate that related compounds can effectively inhibit BRAF(V600E) and Aurora-A kinase activities, which are crucial in cancer progression .
  • Anti-inflammatory Effects : Compounds within this class demonstrate significant anti-inflammatory properties. They have been tested in various models and have shown efficacy in reducing inflammation markers in vitro and in vivo .
  • Antimicrobial Properties : Some derivatives exhibit notable antimicrobial activity against a variety of pathogens. For example, certain pyrazole carboxamides have shown effectiveness against fungal strains .

Structure-Activity Relationships (SAR)

The SAR of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride has been explored to identify key functional groups that enhance its biological activity. Modifications on the pyrazole ring and substitutions on the diazepine moiety significantly influence the compound's potency and selectivity against specific biological targets.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrazolo derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity when combined with doxorubicin. The combination index method revealed synergistic effects at specific concentrations .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, administration of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride resulted in a significant reduction in paw edema compared to controls. This suggests potential therapeutic applications in managing inflammatory diseases .

Comparative Analysis of Biological Activities

Activity TypeEfficacy LevelReference
AntitumorHigh
Anti-inflammatoryModerate
AntimicrobialVariable

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